molecular formula C47H81N13O12 B10857430 Antibiotic C-02

Antibiotic C-02

Katalognummer: B10857430
Molekulargewicht: 1020.2 g/mol
InChI-Schlüssel: OJEWEBOVYOLECT-IATJQMBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C-02 is a proteolysis-targeting chimera (PROTAC) that combines the hexokinase inhibitor lonidamine with the cereblon ligand thalidomide. This compound is designed to induce the degradation of hexokinase 2 in various cancer cells, making it a promising candidate for cancer treatment .

Eigenschaften

Molekularformel

C47H81N13O12

Molekulargewicht

1020.2 g/mol

IUPAC-Name

(3R)-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15S,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxydecanamide

InChI

InChI=1S/C47H81N13O12/c1-4-5-6-7-11-14-30(63)26-37(64)53-31(15-20-48)40(65)56-35-19-24-52-46(71)38(27(2)61)59-44(69)34(18-23-51)55-41(66)33(17-22-50)57-47(72)39(28(3)62)60-45(70)36(25-29-12-9-8-10-13-29)58-42(67)32(16-21-49)54-43(35)68/h8-10,12-13,27-28,30-36,38-39,61-63H,4-7,11,14-26,48-51H2,1-3H3,(H,52,71)(H,53,64)(H,54,68)(H,55,66)(H,56,65)(H,57,72)(H,58,67)(H,59,69)(H,60,70)/t27-,28-,30-,31+,32+,33+,34+,35+,36+,38+,39+/m1/s1

InChI-Schlüssel

OJEWEBOVYOLECT-IATJQMBYSA-N

Isomerische SMILES

CCCCCCC[C@H](CC(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)O)CCN)CCN)[C@@H](C)O)O

Kanonische SMILES

CCCCCCCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)O)CCN)CCN)C(C)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of C-02 involves the conjugation of lonidamine and thalidomide through a linker. The reaction conditions typically include the use of organic solvents such as methanol or ethanol, and the process may involve multiple steps of purification to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of C-02 would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Reaktionstypen: C-02 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.

    Substitution: Substitutionsreaktionen können an bestimmten Stellen des Moleküls auftreten und zur Bildung neuer Derivate führen.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogene, Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole ergeben kann.

Wissenschaftliche Forschungsanwendungen

C-02 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

C-02 entfaltet seine Wirkung, indem es Hexokinase 2 zum Abbau anvisiert. Der Mechanismus beinhaltet die Bindung von C-02 an Hexokinase 2 und Cereblon, was zur Ubiquitinierung und anschließendem proteasomalen Abbau von Hexokinase 2 führt. Dieser Prozess stört die Glykolyse und induziert mitochondriale Schäden, was zu Cytotoxizität in Krebszellen führt .

Ähnliche Verbindungen:

    C-01: Eine weitere PROTAC-Verbindung mit einem anderen Zielprotein.

    C-03: Eine ähnliche Verbindung, die ein anderes Enzym zum Abbau anvisiert.

Vergleich: C-02 ist einzigartig in seiner Fähigkeit, Hexokinase 2 gezielt anzusprechen, was es von anderen PROTAC-Verbindungen unterscheidet, die möglicherweise andere Proteine oder Enzyme anvisieren. Seine Kombination aus Lonidamin und Thalidomid bietet einen einzigartigen Wirkmechanismus, der es von anderen ähnlichen Verbindungen abhebt.

Wirkmechanismus

C-02 exerts its effects by targeting hexokinase 2 for degradation. The mechanism involves the binding of C-02 to hexokinase 2 and cereblon, leading to the ubiquitination and subsequent proteasomal degradation of hexokinase 2. This process disrupts glycolysis and induces mitochondrial damage, resulting in cytotoxicity in cancer cells .

Vergleich Mit ähnlichen Verbindungen

    C-01: Another PROTAC compound with a different target protein.

    C-03: A similar compound that targets a different enzyme for degradation.

Comparison: C-02 is unique in its ability to specifically target hexokinase 2, making it distinct from other PROTAC compounds that may target different proteins or enzymes. Its combination of lonidamine and thalidomide provides a unique mechanism of action that sets it apart from other similar compounds.

Q & A

Basic Question: What frameworks are recommended for formulating research questions on Antibiotic C-02's mechanism of action?

Answer:
To structure research questions systematically, employ frameworks like PICO (Population, Intervention, Comparison, Outcome) for clinical studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. For example:

  • PICO : In Staphylococcus aureus (Population), how does this compound (Intervention) compare to vancomycin (Comparison) in reducing biofilm formation (Outcome)?
  • FINER : Ensure the question addresses gaps in understanding resistance mechanisms while adhering to ethical guidelines for in vivo models.
    These frameworks help clarify objectives and align methods with hypotheses .

Basic Question: How to structure the introduction and hypothesis in a preclinical study on this compound?

Answer:
The introduction should contextualize this compound within existing literature, emphasizing unresolved issues (e.g., resistance patterns or pharmacokinetic limitations). Use a logical flow:

Background : Summarize prior findings on structural analogs of this compound.

Gap Identification : Highlight understudied aspects (e.g., efficacy against Gram-negative bacteria).

Hypothesis : Avoid stating "the hypothesis is..." explicitly. Instead, use rationale-driven phrasing: "Because this compound exhibits enhanced membrane permeability in preliminary assays, it is expected to overcome efflux-pump-mediated resistance in Pseudomonas aeruginosa."
This approach links background to experimental goals without redundancy .

Advanced Question: How to design a questionnaire assessing prescriber knowledge about this compound while minimizing bias?

Answer:

Tool Adaptation : Use validated templates from prior antimicrobial studies (e.g., semi-structured tools with Likert scales) and modify questions to focus on C-02’s unique properties .

Neutral Wording : Avoid leading questions (e.g., "Why is this compound superior to older drugs?"). Replace with neutral alternatives: "What factors influence your decision to prescribe this compound?" .

Pilot Testing : Conduct cognitive interviews with a sample cohort to identify ambiguities.

Confidentiality : Ensure anonymity to reduce response bias, as done in multicenter surveys on antibiotic prescribing patterns .

Advanced Question: What methodologies address discrepancies between in vitro efficacy and clinical trial outcomes of this compound?

Answer:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Simulate human drug exposure levels in animal models to reconcile in vitro MIC data with observed clinical outcomes .

Confounding Variable Analysis : Use multivariate regression to adjust for factors like patient comorbidities or drug interactions that may mask efficacy .

Biofilm vs. Planktonic Assays : Compare results from standard broth microdilution (planktonic cells) versus biofilm-specific models, as biofilms often reduce antibiotic susceptibility .

Basic Question: What are the key components of a methods section in pharmacokinetic studies of this compound?

Answer:
Include:

  • Drug Preparation : Detailed reconstitution steps (solvent, concentration) and stability data under storage conditions .
  • Animal/Human Models : Specify species, dosing regimens, and ethical approvals .
  • Analytical Techniques : HPLC/MS protocols for plasma concentration measurements, including validation parameters (e.g., limit of detection).
  • Data Reproducibility : Provide equipment specifications and software versions to enable replication .

Advanced Question: How to ensure statistical power and sample representativeness in multicenter trials for this compound?

Answer:

Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine minimum participants, accounting for expected dropout rates.

Stratified Sampling : Recruit cohorts reflecting demographic diversity (age, gender, comorbidities) to generalize findings .

Site-Specific Training : Standardize data collection protocols across centers to reduce variability, as recommended in infection control studies .

Basic Question: How to conduct a literature review to contextualize this compound within existing antibiotic resistance research?

Answer:

Database Selection : Use PubMed, Web of Science, and EMBASE with Boolean terms: "this compound" AND ("resistance mechanisms" OR "pharmacokinetics").

Critical Appraisal : Prioritize studies with transparent methods and independent validation over industry-sponsored research .

Synthesis : Organize findings into thematic tables (e.g., "C-02's efficacy across bacterial genera") to identify trends and gaps .

Advanced Question: What strategies validate experimental findings when encountering contradictory data on this compound's spectrum of activity?

Answer:

Triangulation : Cross-validate using multiple assays (e.g., time-kill curves, genomic sequencing of resistant mutants) .

Meta-Analysis : Pool data from independent studies to assess heterogeneity and publication bias .

Blinded Reanalysis : Engage third-party labs to repeat experiments without prior knowledge of original results, reducing confirmation bias .

Basic Question: How to present tabular data in manuscripts to effectively communicate this compound's minimum inhibitory concentration (MIC) results?

Answer:

  • Header Clarity : Label tables with sample sizes and statistical tests (e.g., "MIC90 Values for this compound Against ESKAPE Pathogens (n=120 isolates)") .
  • Standardized Units : Use µg/mL for MICs and include footnotes for breakpoints (e.g., CLSI guidelines).
  • Supplemental Material : Provide raw data (e.g., growth curves) in appendices for peer review .

Advanced Question: What experimental controls are critical in assessing this compound's synergistic effects with other antimicrobial agents?

Answer:

Checkerboard Assay Controls : Include monotherapy arms for each drug and solvent controls to rule out excipient interference .

Neutralization Controls : In time-kill studies, add neutralizing agents (e.g., charcoal) to distinguish bacteriostatic vs. bactericidal effects .

Resistance Checks : Sequence target genes pre-/post-exposure to confirm synergy does not accelerate resistance development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.